molecular formula C19H30N4O3S B6905788 N-[(1-phenylcyclohexyl)methyl]-2-(4-sulfamoylpiperazin-1-yl)acetamide

N-[(1-phenylcyclohexyl)methyl]-2-(4-sulfamoylpiperazin-1-yl)acetamide

Cat. No.: B6905788
M. Wt: 394.5 g/mol
InChI Key: GXBJHZSMPVJCCM-UHFFFAOYSA-N
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Description

N-[(1-phenylcyclohexyl)methyl]-2-(4-sulfamoylpiperazin-1-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a phenylcyclohexyl group attached to a piperazine ring, which is further substituted with a sulfamoyl group and an acetamide moiety. The unique structure of this compound allows it to interact with various biological targets, making it a subject of study in medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-[(1-phenylcyclohexyl)methyl]-2-(4-sulfamoylpiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O3S/c20-27(25,26)23-13-11-22(12-14-23)15-18(24)21-16-19(9-5-2-6-10-19)17-7-3-1-4-8-17/h1,3-4,7-8H,2,5-6,9-16H2,(H,21,24)(H2,20,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBJHZSMPVJCCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNC(=O)CN2CCN(CC2)S(=O)(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-phenylcyclohexyl)methyl]-2-(4-sulfamoylpiperazin-1-yl)acetamide typically involves multiple steps, starting with the preparation of the phenylcyclohexylmethyl precursor. This can be achieved through the Friedel-Crafts alkylation of cyclohexylbenzene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to a series of reactions to introduce the piperazine ring and the sulfamoyl group.

The final step involves the acylation of the piperazine derivative with chloroacetyl chloride in the presence of a base such as triethylamine to yield the target compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(1-phenylcyclohexyl)methyl]-2-(4-sulfamoylpiperazin-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-[(1-phenylcyclohexyl)methyl]-2-(4-sulfamoylpiperazin-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-phenylcyclohexyl)methyl]-2-(4-sulfamoylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

N-[(1-phenylcyclohexyl)methyl]-2-(4-sulfamoylpiperazin-1-yl)acetamide can be compared to other similar compounds, such as:

    N-phenylpiperazine derivatives: These compounds share the piperazine core but differ in their substituents, leading to variations in their biological activity and applications.

    Cyclohexylmethyl derivatives: Compounds with a cyclohexylmethyl group exhibit different pharmacokinetic and pharmacodynamic properties compared to the phenylcyclohexyl analogs.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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